molecular formula C21H18FN5O2S B2556297 N-(3-fluoro-4-methylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894054-93-4

N-(3-fluoro-4-methylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2556297
M. Wt: 423.47
InChI Key: QTVDPOLNSWENSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluoro-4-methylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18FN5O2S and its molecular weight is 423.47. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Compounds structurally related to N-(3-fluoro-4-methylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have shown significant promise in anticancer research. For instance, derivatives of N-aryl[1,2,4]triazolo[1,5-a]pyridine exhibited remarkable antiproliferative activities against various human cancer cell lines, highlighting their potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015). Similarly, novel derivatives bearing different heterocyclic moieties were synthesized and displayed significant antioxidant and anticancer activities, particularly against glioblastoma and triple-negative breast cancer cell lines (I. Tumosienė et al., 2020). These findings suggest that modifications to the core structure of such compounds can yield significant therapeutic benefits.

Antimicrobial Applications

Research into the antimicrobial properties of similar compounds has also been fruitful. Oxazolidinone derivatives, for example, have demonstrated broad-spectrum antibacterial activities, effective against a range of pathogens including resistant strains (G. Zurenko et al., 1996). This class of compounds operates through a unique mechanism of bacterial protein synthesis inhibition, underscoring the potential for developing new antimicrobial agents from structurally related compounds.

Herbicidal Applications

The herbicidal potential of triazolinone derivatives, which share a related structural motif, has been explored with positive outcomes. These compounds have been found to inhibit Protoporphyrinogen oxidase (Protox), an important target for herbicidal action, showcasing effective control of broadleaf weeds in agricultural settings (Yan-ping Luo et al., 2008). This suggests that compounds with similar structural features could be designed as novel herbicides with specific action targets.

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-13-3-6-15(11-17(13)22)23-20(28)12-30-21-25-24-19-10-9-18(26-27(19)21)14-4-7-16(29-2)8-5-14/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVDPOLNSWENSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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